

Adifyline delivery systems for enhanced topical penetration

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Compound of Interest				
Compound Name:	Adifyline			
Cat. No.:	B612321	Get Quote		

Application Notes: Adifyline™ (Acetyl Hexapeptide- 38)

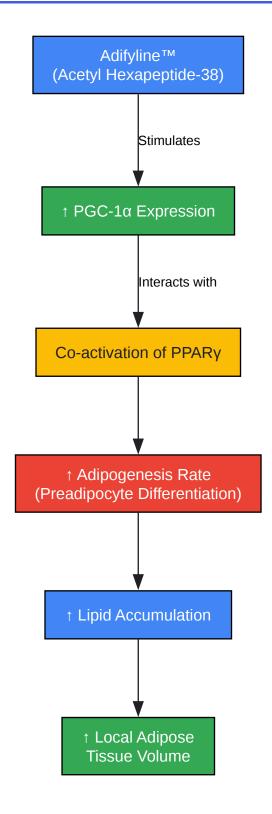
Introduction

Adifyline[™], the commercial name for Acetyl Hexapeptide-38, is a cosmetic peptide designed to increase local adipose tissue volume, thereby improving facial appearance and providing a more contoured silhouette.[1][2][3] With age, the skin thins, loses firmness, and the underlying adipose tissue diminishes and redistributes, leading to volume loss in areas like the cheeks, breasts, and hands.[1][2] Adifyline[™] offers a non-invasive, topical approach to counteract these effects by stimulating the body's natural process of adipogenesis.[1][4]

Mechanism of Action

AdifylineTM's primary mechanism involves the stimulation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC- 1α).[1][2][5] PGC- 1α is a transcriptional coactivator that plays a crucial role in adipogenesis, the process where preadipocytes differentiate into mature, lipid-storing adipocytes.[4][6] By increasing PGC- 1α expression, AdifylineTM enhances the rate of adipogenesis and promotes greater lipid accumulation within the adipocytes of the subcutaneous fat tissue.[1][2][4] This leads to a localized increase in tissue volume, effectively "plumping" the skin from within.[1][6]





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Adifyline™ Signaling Pathway for Adipogenesis.

Topical Delivery and Formulation







Adifyline[™] is a water-soluble hexapeptide.[1][2] For optimal stability and efficacy in cosmetic formulations, it is recommended to be incorporated into the aqueous phase of an emulsion after its formation, at a temperature below 40°C.[5][7] The recommended dosage in final formulations is 2% of the commercial solution, within a final pH range of 3.0 to 8.0.[5]

Enhancing the topical penetration of peptides like **Adifyline**[™] is a key challenge due to their molecular size and hydrophilic nature, as the skin's primary barrier, the stratum corneum, is lipophilic.[8] While **Adifyline**[™] has demonstrated efficacy in standard cream formulations[1][2], its performance could potentially be enhanced through advanced delivery systems. Strategies to improve peptide penetration include the use of chemical enhancers, nano-vesicular carriers (e.g., liposomes, niosomes), and microemulsions.[9][10][11][12] The protocols outlined below provide standardized methods for researchers to evaluate the efficacy and penetration of novel **Adifyline**[™] delivery systems.

Efficacy Data Summary

The efficacy of **Adifyline**[™] has been substantiated through a series of in vitro and in vivo studies.



Study Type	Parameter Measured	Methodology	Results	Reference
In Vitro	PGC-1α Expression	Human preadipocytes treated with Adifyline™ for 10 days, analyzed by quantitative RT-PCR.	PGC-1α expression was promoted by more than 61%.	[1][2][5]
In Vitro	Lipid Accumulation	Human preadipocytes differentiated with Adifyline™ for 10 days, measured by fluorescence of intracellular lipid droplets.	Lipid accumulation increased by 32.4% (at 0.5 mg/mL) compared to untreated cells.	[4][5][6]
In Vivo	Cheek Volume Increase	A 2% Adifyline™ cream was applied twice daily for 14 days by 22 female volunteers (50- 60 years). Volume was measured by Fringe Projection.	Cheek volume increased by 12%.	[1][2]
In Vivo	Breast Volume Increase	A 2% Adifyline™ cream was applied twice daily for 56 days by 22 female volunteers (25-	Breast volume improved 30-fold compared to placebo.	[2][4]



40 years).
Volume was
measured by
FOITS.

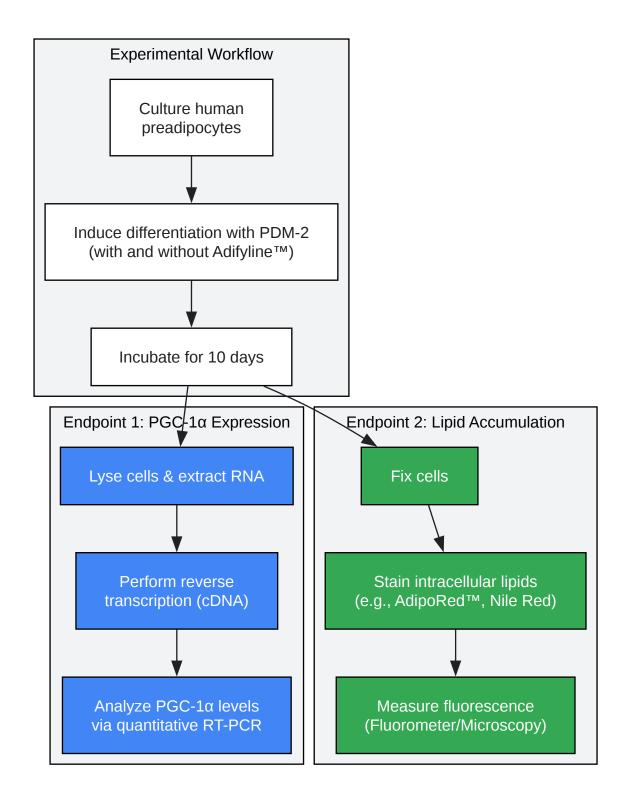
Protocols: Evaluating Adifyline™ Formulations

The following protocols are designed for researchers and drug development professionals to assess the biological activity and skin penetration of formulations containing $Adifyline^{TM}$.

Protocol 1: In Vitro Evaluation of Adipogenic Activity

This protocol details the methods to confirm the biological activity of **Adifyline**™ in a cell culture model by measuring its effect on gene expression and lipid accumulation.





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Workflow for In Vitro Efficacy Testing.

Methodology:



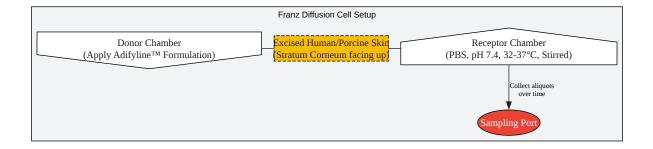
- Cell Culture: Culture human subcutaneous preadipocytes in a growth medium until they reach confluence in a multi-well plate format.
- Differentiation Induction: Replace the growth medium with a Preadipocyte Differentiation Medium (PDM-2). Create test groups by adding the Adifyline[™] formulation at desired concentrations (e.g., 0.1 and 0.5 mg/mL) and a control group with no active ingredient.[6]
- Incubation: Incubate the cells for 10 days, replacing the medium every 2-3 days.[1][2]
- Endpoint Analysis:
 - For PGC-1α Expression:
 - Lyse the cells and extract total RNA using a suitable commercial kit.
 - Perform reverse transcription to synthesize cDNA.[1][2]
 - Conduct quantitative real-time PCR (qRT-PCR) using primers specific for PGC-1α and a reference housekeeping gene.
 - Calculate the relative fold change in PGC-1α expression compared to the control group.
 - For Lipid Accumulation:
 - Gently wash the cells with Phosphate-Buffered Saline (PBS).
 - Fix the cells (e.g., with 4% paraformaldehyde).
 - Stain for intracellular lipid droplets using a fluorescent dye such as Nile Red or AdipoRed™.
 - Quantify the lipid content by measuring fluorescence intensity using a plate reader or by imaging and analysis with a fluorescence microscope.[1][2]

Protocol 2: In Vitro Skin Penetration Testing (IVPT)

This protocol uses Franz-type diffusion cells to quantify the permeation and retention of **Adifyline™** from a topical formulation across an excised skin membrane.[13][14] It is the gold-



standard method for evaluating the performance of topical delivery systems.[15]



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Diagram of an IVPT Franz Diffusion Cell.

Methodology:

- Skin Preparation: Obtain full-thickness human or porcine skin. Remove subcutaneous fat and dermatomize the skin to a uniform thickness (e.g., 500-750 μm). Cut skin sections to fit the Franz diffusion cells.[16]
- Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[13]
- Receptor Phase: Fill the receptor chamber with a suitable buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.4, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32-37°C to simulate physiological conditions.[13][16]
- Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the Adifyline[™] formulation evenly onto the skin surface in the donor chamber.[15]
- Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of
 the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed buffer
 to maintain sink conditions.[13]



- Mass Balance: At the end of the experiment (e.g., 24 hours):
 - Wash the skin surface to recover unabsorbed formulation.
 - Separate the epidermis from the dermis (e.g., by heat separation).[17]
 - Use tape stripping to sequentially remove layers of the stratum corneum if a detailed distribution profile is needed.[15][18]
 - Extract the peptide from the skin layers (epidermis, dermis) and the surface wash.
- Quantification: Analyze the concentration of Acetyl Hexapeptide-38 in the receptor fluid samples and skin extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity for peptide quantification.[17]

Protocol 3: Clinical (In Vivo) Evaluation of Volumizing Efficacy

This protocol provides a framework for clinical studies to assess the volumizing effect of **Adifyline**™ formulations on human subjects, based on previously published study designs.[1] [2]

Methodology:

- Study Design: Conduct a double-blind, placebo-controlled, split-face or split-body study. For
 example, volunteers apply the active formulation to one cheek or breast and a placebo
 formulation to the other.[1][5]
- Participant Recruitment: Recruit a statistically significant number of volunteers (e.g., n=22) matching the target demographic (e.g., females aged 50-60 for facial volume loss, or 25-40 for breast enhancement).[1][2][5]
- Application Protocol: Instruct volunteers to apply a standardized amount of the assigned creams twice daily (morning and evening) to the designated areas for a defined period (e.g., 14 days for cheeks, 56 days for breasts).[1][2]
- Efficacy Measurement:



- Perform baseline measurements before the study begins (Day 0) and at specified follow-up points (e.g., Day 14, 28, 56).[1][2]
- Use non-invasive, high-resolution 3D imaging techniques to quantify volume changes:
 - Fringe Projection: This technique captures the 3D morphology of the skin surface, allowing for precise calculation of volume changes in areas like the cheeks.[1][2]
 - Fast Optical In vivo Topometry Technique (FOITS): This method is suitable for measuring volume changes in larger, more complex areas like the breasts.[1][5]
- Data Analysis: Statistically compare the volume changes in the active-treated areas versus
 the placebo-treated areas to determine the efficacy of the Adifyline™ formulation.

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